molecular formula C20H22N2O B1668599 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol CAS No. 425399-05-9

2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol

Cat. No. B1668599
CAS RN: 425399-05-9
M. Wt: 306.4 g/mol
InChI Key: RXIUMAOXORBRCY-UHFFFAOYSA-N
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Description

“2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol” is a chemical compound . It is also known by its CAS Number: 6044-86-6 . The linear formula for this compound is C14H18N2O .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Efficient Asymmetric Synthesis : The compound has been involved in the efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections. This synthesis features high stereoselectivity and involves key steps like asymmetric reductive amination (Boggs et al., 2007).

  • Synthesis of Pyridine Derivatives : The compound has been used in the preparation of various pyridine derivatives with potential antibacterial and antifungal activities (Patel & Agravat, 2007).

  • Synthesis of Pyrrol-Yloxindoles : It has played a role in the synthesis of ethyl 5-{3(4)-[(methoxycarbonyl)amino]phenyl}-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylates, indicating its versatility in creating complex molecular structures (Velikorodov et al., 2011).

  • Antimicrobial Agents : Derivatives of this compound have been studied for their potential as antimicrobial agents, showcasing a range of applications in addressing bacterial and fungal infections (Martin & Prasad, 2006).

  • Anticancer Applications : Some derivatives have shown significant activity against A-549 cell lines in anticancer studies, indicating their potential in cancer treatment (Chaudhary & Chaudhary, 2016).

  • Antihyperglycemic Agents : Derivatives of this compound have been evaluated for antihyperglycemic activity, highlighting their potential in the treatment of diabetes (Bhosle et al., 2014).

  • Radiolabelling Applications : It has been used in the synthesis of radiolabelled compounds for potential applications in boron-neutron-capture therapy (BNCT) and positron-emission tomography (PET), demonstrating its utility in diagnostic and therapeutic applications (Gona et al., 2015).

properties

IUPAC Name

2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c23-12-11-21-19-8-4-7-16-17-13-15(14-5-2-1-3-6-14)9-10-18(17)22-20(16)19/h1-3,5-6,9-10,13,19,21-23H,4,7-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIUMAOXORBRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)C4=CC=CC=C4)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387144
Record name 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol

CAS RN

6044-86-6, 425399-05-9
Record name 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: CASIN directly binds to Cdc42, specifically interfering with its GTP loading exchange reactions, which are catalyzed by guanine nucleotide exchange factors (GEFs). [] This inhibition occurs within a concentration range of 5–50 μM. [] By suppressing Cdc42 activity, CASIN disrupts downstream signaling cascades, impacting various cellular processes such as:

  • Actin Cytoskeleton Reorganization: Cdc42 plays a crucial role in actin polymerization, filopodia formation, and cell spreading. CASIN effectively blocks these processes in various cell types, including platelets, fibroblasts, and hematopoietic stem cells. [, , , , ]
  • Cell Adhesion and Migration: CASIN inhibits α5β1 integrin-mediated adhesion to fibronectin and disrupts directional migration towards SDF-1α in hematopoietic stem/progenitor cells. [] These effects are likely due to disrupted actin dynamics and altered cell signaling.
  • Cellular Signaling Pathways: CASIN inhibits the phosphorylation of downstream Cdc42 effectors like PAK1 in platelets. [] It also impacts signaling pathways like EGFR/STAT3/ERK in multiple myeloma cells, contributing to its anti-tumor effects. []

ANone: The molecular formula for CASIN is C20H21N3O and its molecular weight is 319.4 g/mol.

ANone: While the provided research papers do not delve into the detailed spectroscopic characterization of CASIN, its structure and potential synthesis routes suggest the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural confirmation.

ANone: The provided research papers primarily focus on the biological activity and therapeutic potential of CASIN. Therefore, there is limited information available regarding its material compatibility, stability under various environmental conditions, or potential catalytic properties. Further research is needed to explore these aspects.

ANone: The provided research emphasizes the in vitro and in vivo biological effects of CASIN. There is limited information regarding computational chemistry modeling, detailed structure-activity relationship studies, or formulation approaches for CASIN. Further research in these areas could help optimize its efficacy and delivery.

ANone: The current research on CASIN focuses on its mechanism of action and potential therapeutic benefits. Information regarding its absorption, distribution, metabolism, excretion, and long-term toxicity is limited and requires further investigation. While promising results have been observed in preclinical models, comprehensive safety and toxicology studies are needed to determine its suitability for clinical use.

ANone: The provided research primarily focuses on the fundamental biological effects of CASIN. Consequently, there's limited information available concerning specialized drug delivery approaches, identified biomarkers for efficacy or toxicity, specific analytical techniques for its detection and quantification, or its potential environmental impact.

ANone: Future research on CASIN could focus on:

    ANone: Preclinical studies suggest several potential therapeutic applications for CASIN, including:

    • Hematopoietic Stem Cell Transplantation: CASIN could potentially improve engraftment of transplanted stem cells by modulating the bone marrow niche. [, , ]
    • Acute Myeloid Leukemia: Targeting Cdc42 with CASIN shows promise in mobilizing leukemia initiating cells, potentially enhancing the efficacy of chemotherapy. []
    • Multiple Myeloma: CASIN exhibits anti-tumor activity in multiple myeloma, particularly in drug-resistant cases, by inhibiting Cdc42-mediated signaling pathways. [, ]
    • Hair Loss: CASIN shows potential in promoting hair regeneration by restoring canonical Wnt signaling in aged hair follicle stem cells. []

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